Cas no 1520056-19-2 (Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate)
![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1520056-19-2x500.png)
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate
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- インチ: 1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3
- InChIKey: ZNGGUNZVLWYBTC-UHFFFAOYSA-N
- ほほえんだ: O1C2C(=CC=CN=2)C(C(=O)OCC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029197013-1g |
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate |
1520056-19-2 | 97% | 1g |
$544.32 | 2022-04-02 |
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylateに関する追加情報
Ethyl Isoxazolo[5,4-b]Pyridine-3-Carboxylate (CAS 1520056-19-2): A Versatile Building Block in Modern Organic Synthesis
The Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate (CAS 1520056-19-2) represents an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic chemistry. This isoxazole-fused pyridine derivative serves as a valuable scaffold for the development of novel bioactive molecules, particularly in the fields of medicinal chemistry and drug discovery.
With the increasing demand for heterocyclic building blocks in drug development, compounds like Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate have become crucial intermediates. Researchers frequently search for "isoxazolopyridine synthesis" and "pyridine carboxylate applications," reflecting the growing interest in this chemical space. The compound's unique structure combines the features of both isoxazole and pyridine rings, offering diverse possibilities for molecular modifications.
The ethyl ester functional group at the 3-position of the isoxazolo[5,4-b]pyridine core provides an excellent handle for further chemical transformations. This characteristic makes it particularly valuable for creating "drug-like molecules" and "small molecule libraries," which are currently hot topics in pharmaceutical research. Many medicinal chemists are investigating how such fused heterocyclic systems can interact with biological targets.
Recent trends in organic chemistry emphasize the importance of "sustainable synthesis methods" and "green chemistry approaches." In this context, Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate can be synthesized using environmentally friendly protocols, addressing the growing concern about chemical sustainability. Researchers are actively exploring "catalyst-free synthesis of heterocycles" and "atom-economical reactions" that could be applied to this compound class.
The compound's potential extends beyond pharmaceutical applications. Materials scientists are investigating isoxazole-pyridine hybrids for their electronic properties, particularly in the development of "organic electronic materials" and "molecular semiconductors." These applications align with current interests in "next-generation materials" and "energy storage solutions," making Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate relevant to multiple cutting-edge research areas.
From a synthetic chemistry perspective, the isoxazolo[5,4-b]pyridine scaffold offers interesting challenges and opportunities. Chemists frequently search for "regioselective functionalization of fused heterocycles" and "directed metalation of pyridine derivatives," both of which are relevant to working with this compound. The presence of multiple nitrogen atoms in the structure creates unique electronic effects that influence its reactivity patterns.
In drug discovery programs, Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate serves as a precursor for various "kinase inhibitor scaffolds" and "allosteric modulator cores." These applications connect to trending research topics like "targeted cancer therapies" and "precision medicine approaches." The compound's ability to participate in diverse chemical reactions makes it particularly valuable for structure-activity relationship studies.
The growing interest in "fragment-based drug discovery" has further increased the relevance of isoxazole-containing fragments like this compound. Pharmaceutical researchers are actively investigating how such "privileged structures" can be optimized for improved drug properties. The ethyl carboxylate moiety provides an excellent starting point for medicinal chemistry optimization campaigns.
From a commercial perspective, the demand for high-purity heterocyclic building blocks like Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate continues to rise. Suppliers and researchers alike search for "reliable sources of specialty chemicals" and "custom synthesis services," reflecting the compound's importance in contemporary chemical research. Proper characterization and quality control are essential aspects of working with this material.
In analytical chemistry applications, the isoxazolo[5,4-b]pyridine core presents interesting challenges for "chromatographic separation techniques" and "mass spectral analysis." These analytical considerations are particularly important for researchers working on "metabolite identification" and "impurity profiling," which are critical aspects of modern pharmaceutical development.
The compound's stability profile and storage requirements are common topics of inquiry, with many researchers searching for "handling precautions for heterocyclic esters" and "long-term storage of sensitive chemicals." While Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate doesn't present unusual handling challenges, proper laboratory practices should always be followed when working with any chemical substance.
Looking toward future applications, the isoxazolo[5,4-b]pyridine system may find uses in emerging areas like "chemical biology probes" and "theranostic agents." These developing fields represent exciting frontiers where compounds with well-defined heterocyclic architectures can make significant contributions. The versatility of Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate ensures its continued relevance in scientific research.
For synthetic chemists, understanding the "reactivity patterns of fused heterocycles" is crucial when working with this compound. The interplay between the isoxazole ring and pyridine system creates unique electronic effects that influence substitution patterns and reaction outcomes. These considerations are particularly important for researchers designing "multi-step synthetic routes" involving this building block.
In conclusion, Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate (CAS 1520056-19-2) represents a valuable tool in modern chemical research. Its applications span pharmaceutical development, materials science, and fundamental organic chemistry. As research trends continue to evolve toward "structure-based drug design" and "functional materials development," this compound will likely maintain its position as an important heterocyclic building block in scientific investigations.
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